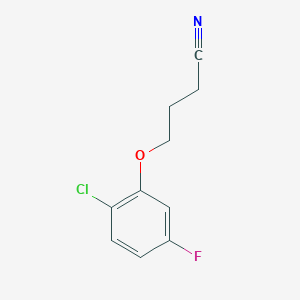

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile

Description

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile is a nitrile derivative featuring a butanenitrile backbone substituted with a 2-chloro-5-fluorophenoxy group. This compound belongs to a broader class of nitriles, which are characterized by their —C≡N functional group. The chloro and fluoro substituents on the aromatic ring in this compound likely influence its electronic properties, reactivity, and interactions in biological systems.

Properties

IUPAC Name |

4-(2-chloro-5-fluorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO/c11-9-4-3-8(12)7-10(9)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCLCGJBWNYUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCCC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256521 | |

| Record name | Butanenitrile, 4-(2-chloro-5-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379351-38-8 | |

| Record name | Butanenitrile, 4-(2-chloro-5-fluorophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379351-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 4-(2-chloro-5-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile typically involves the reaction of 2-chloro-5-fluorophenol with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the phenoxy group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxybutanenitriles.

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Scientific Research Applications

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrile group and halogen substituents can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Substituted Butanenitriles in Plant Metabolism

Several substituted butanenitriles have been identified in plant defense mechanisms. For example, 4-(methylthio)butanenitrile (3MTP-CN) and 5-(methylthio)pentanenitrile (4MTB-CN) are hydrolysis products of glucosinolates in Brassica oleracea . These compounds differ from 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile in their substituents:

- 3MTP-CN has a methylthio group at the third carbon of the butanenitrile chain.

- 4MTB-CN extends the carbon chain to pentanenitrile with a methylthio group.

Key Differences :

Sulfonylated Tetrazole-Butanenitrile Derivatives

A series of sulfonylated tetrazole derivatives of butanenitrile were synthesized via iron-catalyzed multicomponent reactions . Examples include:

| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| 4-(((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3aa) | 93.3–95.0 | 344.0791 | 62 |

| 4-(((1-Phenyl-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ad) | 117.1–118.2 | 292.0861 | 63 |

Comparison :

- Structural Features: These compounds incorporate sulfonylated tetrazole moieties, whereas 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile lacks such heterocyclic groups.

- Applications: The sulfonylated derivatives are tailored for synthetic versatility (e.g., drug discovery), while the chloro-fluoro-phenoxy analog may prioritize halogenated aromatic interactions in agrochemicals.

Halogenated Benzonitrile Derivatives

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile () shares a chloro-fluoro-aromatic system but differs fundamentally:

- Backbone: It is a benzonitrile (aromatic ring directly bonded to —C≡N) rather than a phenoxy-butanenitrile.

- Functionality : The boronate ester group enables Suzuki-Miyaura cross-coupling reactions, highlighting its utility in organic synthesis .

Key Insight: The benzonitrile scaffold prioritizes planar aromatic electronics, whereas the phenoxy-butanenitrile structure offers flexibility for side-chain modifications.

Metabolic Stability and Reactivity

Studies on 4-(methylthio)butanenitrile revealed challenges in detecting enzymatic conversion products in plant homogenates, suggesting metabolic instability or rapid turnover .

Biological Activity

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile (CAS No. 1379351-38-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile is synthesized through the nucleophilic substitution reaction of 2-chloro-5-fluorophenol with 4-chlorobutanenitrile in the presence of a base like potassium carbonate. The reaction typically occurs in a solvent such as dimethylformamide (DMF) under reflux conditions, followed by purification through recrystallization or chromatography.

Biological Activity

The biological activity of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile has been explored in various contexts, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives of 2-chloro-5-fluorophenol have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

Preliminary studies suggest that 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile may possess anticancer properties. Compounds with similar structures have shown inhibition of cell proliferation in cancer cell lines, indicating a potential for further development as therapeutic agents against malignancies . The specific action mechanism may involve the modulation of key signaling pathways related to cell growth and apoptosis.

The biological activity of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile is likely mediated through its interaction with specific molecular targets within cells. The presence of the nitrile group and halogen substituents can enhance binding affinity to enzymes or receptors, thereby influencing various biochemical pathways .

Research Findings and Case Studies

Several studies have investigated the biological effects of compounds related to 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile:

- Antibacterial Studies :

- Anticancer Activity :

Data Table: Summary of Biological Activities

| Activity | Compound Similarity | Target Organisms/Cells | IC50 Values | Mechanism |

|---|---|---|---|---|

| Antibacterial | 2-Chloro-5-fluorophenol | E. coli, S. aureus | Varies (mg/mL range) | Disruption of cell wall integrity |

| Anticancer | Various phenolic derivatives | L1210 mouse leukemia cells | Nanomolar range | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.